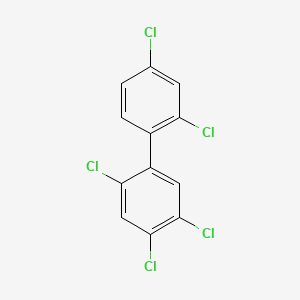

2,2',4,4',5-Pentachlorbiphenyl

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorinated biphenyls, including 2,2',4,4',5-pentachlorobiphenyl, involves the direct coupling of chlorinated benzene rings. Bergman and Wachtmeister (1977) described the preparation of 14C-labelled biphenyl and various chlorinated biphenyls through the coupling of benzene or chlorobenzenes with labelled anilines, establishing the structural basis for these compounds (Bergman & Wachtmeister, 1977).

Molecular Structure Analysis

The structure of chlorinated biphenyls, including pentachlorobiphenyl, typically features a biphenyl core with chlorine atoms substituting hydrogen atoms at specific positions. The arrangement of chlorine atoms influences the molecular geometry, electronic distribution, and reactivity of these compounds. The crystal and molecular structure studies provide insights into the conformation and electronic properties of such compounds, as seen in various biphenyl derivatives (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

PCBs, including the pentachlorinated congener, undergo various chemical reactions that modify their structure and properties. Gorbunova et al. (2020) explored the reactivity of tetra- and pentachlorobiphenyls in reactions with alkali in 2-aminoethanol medium, revealing differences in reactivity and the formation of hydroxy derivatives through nucleophilic substitution (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).

Physical Properties Analysis

The physical properties of PCBs, such as solubility, boiling and melting points, and vapor pressure, are influenced by the degree of chlorination and the specific pattern of chlorine substitution on the biphenyl core. These properties affect the environmental distribution, persistence, and bioaccumulation of PCBs.

Chemical Properties Analysis

The chemical properties of pentachlorobiphenyl, including its reactivity, photodegradation, and interaction with biological systems, are crucial for understanding its environmental and health impacts. Metabolic studies, like those conducted by Goto et al. (2018), have shown how specific PCB congeners are metabolized by cytochrome P450 monooxygenase, leading to various hydroxylated metabolites (Goto, Haga, Kubo, Itoh, Kasai, Shoji, Yamamoto, Matsumura, Nakano, & Inui, 2018).

Wissenschaftliche Forschungsanwendungen

Entwicklungsneurotoxizitätsstudien

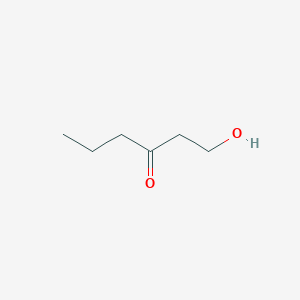

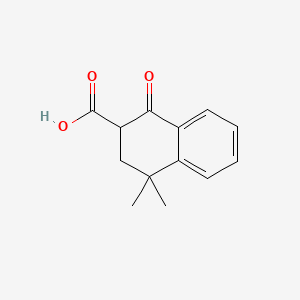

2,2',4,4',5-Pentachlorbiphenyl wurde als Entwicklungsneurotoxin identifiziert, das insbesondere die sich entwickelnden Gehirne von Zebrafischlarven beeinflusst. Untersuchungen haben gezeigt, dass die Exposition gegenüber this compound zu einer dosisabhängigen Verringerung der Gehirngröße und erhöhtem Gehirnzelltod führen kann. Dies ist entscheidend für das Verständnis der Risiken, die mit der Umweltbelastung durch this compound und seinen potenziellen Auswirkungen auf die neurologische Entwicklung verbunden sind {svg_1}.

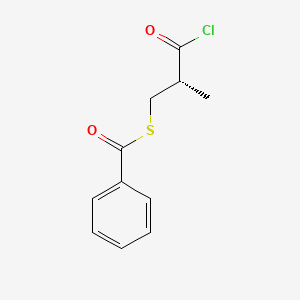

Enantioselektive Toxizitätsanalyse

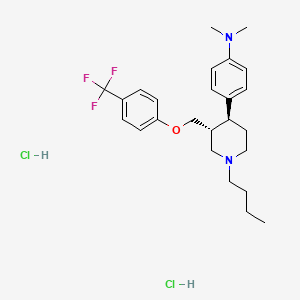

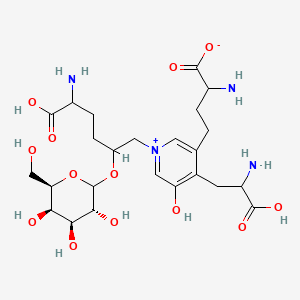

Die Untersuchung der enantioselektiven Toxizität ist entscheidend, da sie hilft zu verstehen, wie verschiedene Enantiomere von this compound Organismen beeinflussen. This compound ist chiral und kann in verschiedenen enantiomeren Formen existieren, die unterschiedliche Toxizitätsgrade aufweisen können. Diese Forschung ist bedeutend für die Bewertung der Umwelt- und Gesundheitsrisiken der this compound-Kontamination {svg_2}.

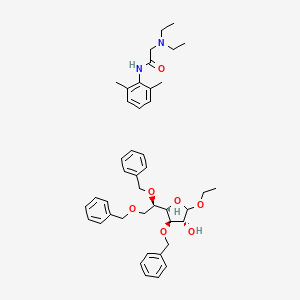

Cytochrom-P450-Monooxygenase-Aktivität

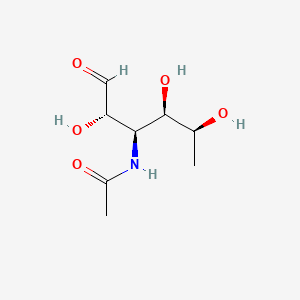

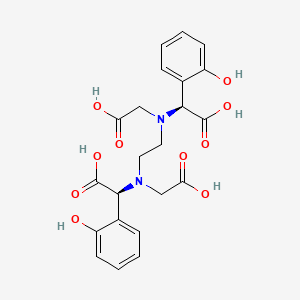

This compound wird durch menschliche Cytochrom-P450-Monooxygenasen einer enantioselektiven Oxidation unterzogen. Die Identifizierung der spezifischen Enzyme, die diese Reaktionen katalysieren, ist wichtig, um zu verstehen, wie this compound im menschlichen Körper metabolisiert wird und welche toxikologischen Wirkungen es möglicherweise hat {svg_3}.

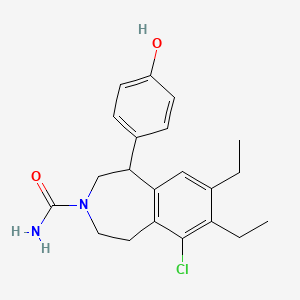

Anhäufung und physiologisches Verhalten

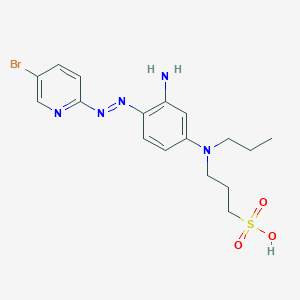

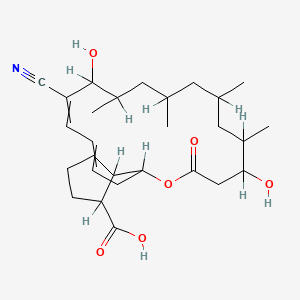

Forschungen zur Anhäufung von this compound-Enantiomeren im menschlichen Körper und ihrem physiologischen Verhalten sind unerlässlich. Dazu gehört die Untersuchung, wie diese Verbindungen aufgenommen, verteilt, metabolisiert und ausgeschieden werden, sowie ihr Potenzial, sich anzureichern und Schäden zu verursachen {svg_4}.

Auswirkungen auf die reproduktive Gesundheit

Die Exposition gegenüber this compound während der Schwangerschaft wurde mit nachteiligen Auswirkungen auf das Fortpflanzungssystem von Säugetieren in Verbindung gebracht. Die Untersuchung dieser Auswirkungen ist wichtig, um die breiteren Auswirkungen von this compound auf die reproduktive Gesundheit und Entwicklung zu verstehen {svg_5}.

Wirkmechanismus

Target of Action

2,2’,4,4’,5-Pentachlorobiphenyl, also known as PCB118, is a type of polychlorinated biphenyl (PCB) that primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

PCB118 has been shown to induce thyrocyte autophagy by promoting calcium influx via Store-Operated Ca2+ Entry . It also induces thyroidal autophagy via the class III β‐tubulin (TUBB3)/death-associated protein kinase 2 (DAPK2)/myosin regulatory light chain (MRLC)/autophagy-related 9A (ATG9A) pathway in FRTL-5 cells .

Pharmacokinetics

They are also known to bioaccumulate, causing harmful health effects .

Result of Action

Exposure to PCB118 can lead to various health effects. It has been shown to cause structural damage and dysfunction of the thyroid . In male mice, exposure to PCB118 during adolescence can lead to reduced testicular mass, tissue damage, decreased sperm vitality and quantity, and increased testicular cell apoptosis .

Action Environment

PCB118 is a persistent organic pollutant found in air, soil, mammals, and marine animals . Its widespread use has had adverse effects on human and animal health . The action, efficacy, and stability of PCB118 are likely influenced by these environmental factors.

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQJBFRGXHMNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073496 | |

| Record name | 2,2',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38380-01-7 | |

| Record name | PCB 99 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 99 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY435PFIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the long-term health effects of 2,2',4,4',5-Pentachlorobiphenyl exposure in mammals?

A1: Studies show that 2,2',4,4',5-Pentachlorobiphenyl, a persistent organic pollutant, acts as a tumor promoter in rodents. In one experiment, mice exposed neonatally to the carcinogen N-nitrosodimethylamine and subsequently treated with Aroclor 1254 (containing PCB 99) exhibited a significant increase in lung tumor incidence and multiplicity. [] While tumor size and liver carcinoma incidence remained unaffected, PCB treatment accelerated the appearance of latent tumors, particularly in the lungs, which would have otherwise presented much later in life. [] This highlights the potential long-term carcinogenic risks associated with PCB 99 exposure.

Q2: How does 2,2',4,4',5-Pentachlorobiphenyl affect thyroid hormone levels?

A2: 2,2',4,4',5-Pentachlorobiphenyl is categorized as a "mixed-type" congener, exhibiting characteristics of both phenobarbital (PB) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-type congeners. [] Research demonstrates that it significantly induces both Cyp1a (TCDD-inducible) and Cyp2b (PB-inducible) activity in rat livers. [] Furthermore, PCB 99 exposure significantly reduces serum total and free thyroxine (T4) levels in a dose-dependent manner. [] Interestingly, its effect on triiodothyronine (T3) levels is less pronounced and more variable. [] This suggests that PCB 99 disrupts thyroid hormone homeostasis primarily by decreasing T4 levels.

Q3: How does the structure of 2,2',4,4',5-Pentachlorobiphenyl relate to its tendency to volatilize from water?

A3: The Henry's Law constant (KH) for 2,2',4,4',5-Pentachlorobiphenyl is relatively high compared to its polybrominated diphenyl ether counterparts. [] This signifies that PCB 99 is more readily volatilized from water into the air. [] While a direct correlation between the degree of chlorine substitution and KH values in PCBs is not observed, an increase in ortho-chlorine substitution, as seen in PCB 99, is linked to higher KH values. [] This suggests that the specific chlorine substitution pattern in PCB 99 contributes to its tendency to partition into the air from an aqueous environment.

Q4: How do the levels of 2,2',4,4',5-Pentachlorobiphenyl change in children as they grow?

A4: Studies on children aged 7 to 9 years old revealed a consistent decrease in serum concentrations of 2,2',4,4',5-Pentachlorobiphenyl over time. [] This decline was observed alongside a decrease in serum concentrations of other PCBs and p,p'-DDE and was associated with weight gain. [] This suggests that dilution in a larger body size, alongside a potential reduction in exposure, contributes to the observed decrease in PCB 99 body burden as children grow older. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)

![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)